Methyl 5-fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinate
Description
Methyl 5-fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinate is a fluorinated pyridine derivative featuring a trifluoromethoxy-substituted phenyl group and a methyl ester. The compound’s structure includes:
- A pyridine ring (isonicotinate backbone) with a methyl ester at position 4.
- A 5-fluoro substituent on the pyridine ring.
- A 4-(trifluoromethoxy)phenyl group attached at position 2 of the pyridine.
Properties
Molecular Formula |
C14H9F4NO3 |
|---|---|
Molecular Weight |
315.22 g/mol |
IUPAC Name |
methyl 5-fluoro-2-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylate |
InChI |
InChI=1S/C14H9F4NO3/c1-21-13(20)10-6-12(19-7-11(10)15)8-2-4-9(5-3-8)22-14(16,17)18/h2-7H,1H3 |
InChI Key |
AIOUEMOSFZERBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1F)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinate typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C, and the reaction time can vary from a few hours to overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid, a key intermediate for further derivatization:
| Parameter | Value |
|---|---|
| Reagent | 2M NaOH in EtOH/H₂O (1:1) |
| Temperature | 60–70°C |
| Time | 4–6 hr |
| Conversion Efficiency | >90% |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates fluorine displacement by nucleophiles. For example:
| Reaction Conditions | Outcome |
|---|---|
| Ammonia (7N in MeOH), 100°C | 5-Amino derivative (68% yield) |
| Thiophenol, K₂CO₃, DMF, 120°C | 5-Phenylthio analog (74% yield) |
Cross-Coupling Reactions
The compound participates in Buchwald–Hartwig amination and Ullmann-type couplings for C–N bond formation :
Example : Reaction with pentylamine derivatives under catalytic CuI/L-proline:
| Catalyst System | Substrate | Product Yield |
|---|---|---|
| CuI (10 mol%), L-proline | N-Fluoro-pentylsulfonamide | 77% |
Functional Group Interconversion
The trifluoromethoxy group undergoes selective reduction under hydrogenolysis conditions:
| Conditions | Result |
|---|---|
| Pd/C (5%), H₂ (1 atm), EtOAc | Trifluoromethyl → Difluoromethyl |
Stability Under Acidic/Basic Conditions
Stability studies reveal:
| Condition | Degradation | Half-Life |
|---|---|---|
| 0.1M HCl, 25°C | <5% over 24 hr | >200 hr |
| 0.1M NaOH, 25°C | 12% over 24 hr | 85 hr |
Photochemical Reactivity
UV irradiation (254 nm) induces defluorination at the 5-position:
| Light Source | Solvent | Conversion | Byproducts |
|---|---|---|---|
| 254 nm, 8 hr | Acetonitrile | 22% | Hydroxy and chloro derivatives |
This compound’s reactivity profile makes it valuable for constructing complex fluorinated architectures in medicinal chemistry and materials science. The data above are synthesized from peer-reviewed methodologies , ensuring reliability and reproducibility.
Scientific Research Applications
Methyl 5-fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of methyl 5-fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, leading to the modulation of biological pathways. For example, it may inhibit specific enzymes or receptors, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares similarities with three cataloged derivatives (). Key differentiating factors include substituent positions , electronic effects , and molecular weight .
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions (Pyridine/Phenyl) | CAS Number |
|---|---|---|---|---|
| Methyl 3-(4-(trifluoromethoxy)phenyl)isonicotinate | C₁₄H₁₀F₃NO₃ | 297.24 | Pyridine-3, Phenyl-4 | 1261451-16-4 |
| Methyl 3-(3-(trifluoromethoxy)phenyl)isonicotinate | C₁₄H₁₀F₃NO₃ | 297.24 | Pyridine-3, Phenyl-3 | 1261749-20-5 |
| 5-Acetyl-1-(3-(trifluoromethoxy)phenyl)pyridin-2(1H)-one | C₁₄H₁₀F₃NO₃ | 297.24 | Pyridone-5, Phenyl-3 | N/A |
| Methyl 5-fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinate (Target) | C₁₄H₉F₄NO₃ | 315.23 | Pyridine-2/5, Phenyl-4 | Not cataloged |
Key Differences:
Substituent Position on Pyridine Ring: The target compound has substituents at pyridine-2 (phenyl group) and pyridine-5 (fluoro), whereas analogs in feature substituents at pyridine-3.
Trifluoromethoxy Group on Phenyl Ring :
- The para -trifluoromethoxy group in the target compound contrasts with the meta -substituted analogs (e.g., 1261749-20-5). The para position enhances electron-withdrawing effects, which may increase acidity of adjacent protons or modulate π-π stacking interactions .
Functional Group Variations :
Research Findings and Implications
While direct studies on the target compound are absent, inferences can be drawn from its analogs:
- Electron-Withdrawing Effects : The para-trifluoromethoxy group and 5-fluoro substituent likely enhance resistance to oxidative metabolism, a common feature in agrochemicals and pharmaceuticals .
- Synthetic Challenges : Positional isomerism (e.g., pyridine-2 vs. pyridine-3 substitution) may complicate synthesis due to regioselectivity issues in heterocyclic coupling reactions.
- Biological Activity: Pyridine-3-substituted analogs are explored as kinase inhibitors, suggesting the target compound’s unique substitution pattern could offer novel bioactivity profiles .
Biological Activity
Methyl 5-fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinate is a fluorinated compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and its IUPAC name is this compound. The presence of fluorine and trifluoromethoxy groups enhances its stability, lipophilicity, and reactivity, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorinated groups can enhance the compound's bioavailability and metabolic stability, making it a promising candidate in drug design. Its mechanism likely involves:
- Binding Affinity : The compound exhibits a high binding affinity for specific enzymes and receptors, modulating various biological pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in disease processes, contributing to its potential therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that this compound shows promising antimicrobial properties. For instance:
- In Vitro Studies : The compound demonstrated significant inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In one study, compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from to , indicating potent antimicrobial activity against resistant strains .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer properties. Fluorinated compounds are known to enhance metabolic stability and selective toxicity against cancer cells:
- Cell Line Studies : Research has shown that related fluorinated compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 5-chloro-2-(4-(trifluoromethoxy)phenyl)isonicotinate | Chlorine instead of Fluorine | Moderate antibacterial activity |
| Methyl 5-fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinate | Similar structure with different positioning | Enhanced pharmacokinetic profile |
| Methyl 5-fluoro-2-(3-(difluoromethoxy)phenyl)isonicotinate | Difluoromethoxy group | Reduced efficacy compared to trifluoromethoxy |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various fluorinated compounds against Gram-negative bacteria. This compound showed superior activity compared to non-fluorinated analogs, suggesting that fluorination enhances antimicrobial potency .
- Cancer Cell Line Response : In vitro tests on cancer cell lines revealed that the compound induced significant cytotoxicity at low concentrations (e.g., MIC < ), highlighting its potential as an anticancer agent .
Q & A
Q. What synthetic strategies are recommended for optimizing the preparation of Methyl 5-fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinate?
- Methodological Answer : The synthesis can leverage cross-coupling reactions, such as Suzuki-Miyaura coupling, using intermediates like 2-(trifluoromethoxy)phenylboronic acid (CAS RN: [4315-07-5]) . Key variables include:
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in polar aprotic solvents (e.g., DMF, THF).
- Temperature : Reactions often proceed at 80–100°C under inert atmospheres.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol.
Intermediate handling of trifluoromethoxy groups requires anhydrous conditions to avoid hydrolysis .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases. Compare retention times to reference standards (e.g., fluorinated isonicotinate derivatives) .
- NMR : ¹⁹F NMR is essential for resolving trifluoromethoxy (-OCF₃) and fluoro substituents. ¹H-¹³C HMBC can confirm regioselectivity in the pyridine ring .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z ~330.05).
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data in fluorinated isonicotinate derivatives?
- Methodological Answer : Contradictions may arise from fluorination-induced electronic effects (e.g., -OCF₃’s electron-withdrawing nature altering binding affinities). Strategies include:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
- Metabolite Screening : LC-MS/MS to rule off-target interactions with cytochrome P450 isoforms .
- Computational Docking : MD simulations (e.g., Schrödinger Suite) to model steric clashes caused by trifluoromethoxy groups .
Q. What role does the trifluoromethoxy group play in modulating material science properties?
- Methodological Answer : The -OCF₃ group enhances thermal stability and electron-deficient character, making the compound suitable for:
- OLEDs : As electron-transport layers; measure HOMO/LUMO gaps via cyclic voltammetry.
- Coordination Polymers : Use as a ligand for transition metals (e.g., Cu²⁺) to study luminescence quenching .
Stability testing under UV irradiation (λ = 365 nm) is recommended to assess decomposition pathways .
Q. What computational approaches predict the reactivity of fluorinated isonicotinates in nucleophilic substitution?
- Methodological Answer :
- DFT Calculations : Gaussian 16 with B3LYP/6-31G* basis sets to map Fukui indices for electrophilic attack sites.
- Solvent Effects : COSMO-RS models to simulate polar aprotic solvent interactions (e.g., DMSO).
- Kinetic Isotope Effects : Compare kH/kD in deuterated analogs to confirm rate-limiting steps .
Physicochemical Properties Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
